Trisodium [[5-(4-amino-2-oxo-1-pyrimidinyl)-3,4-dihydroxy-2-oxolanyl]methoxy-oxidophosphoryl] phosphate
Description
Trisodium [[5-(4-amino-2-oxo-1-pyrimidinyl)-3,4-dihydroxy-2-oxolanyl]methoxy-oxidophosphoryl] phosphate is a highly modified nucleotide analog characterized by:
- A pyrimidine core with 4-amino and 2-oxo substituents, resembling cytosine derivatives.
- A 3,4-dihydroxy-2-oxolanyl (tetrahydrofuran) sugar moiety, common in nucleoside structures.
- A methoxy-oxidophosphoryl linker and phosphate group, forming a trisodium salt to enhance solubility .
Its sodium salt formulation improves bioavailability in aqueous environments, critical for pharmacokinetics .
Properties
IUPAC Name |
trisodium;[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O11P2.3Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H2,10,11,15)(H2,16,17,18);;;/q;3*+1/p-3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JENUKVZGXGULDX-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N3Na3O11P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Trisodium cytidine 5’-diphosphate can be synthesized through the phosphorylation of cytidine monophosphate (CMP) using adenosine triphosphate (ATP) as a phosphoryl donor. The reaction is catalyzed by uridine monophosphate kinase (UMPK) . The reaction conditions typically involve an aqueous medium at a controlled pH and temperature to ensure optimal enzyme activity.
Industrial Production Methods: Industrial production of trisodium cytidine 5’-diphosphate involves large-scale enzymatic synthesis using recombinant UMPK. The process is optimized for high yield and purity, with subsequent purification steps including ion-exchange chromatography and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Trisodium cytidine 5’-diphosphate undergoes various chemical reactions, including:
Phosphorylation: Conversion to cytidine triphosphate (CTP) using ATP and UMPK.
Hydrolysis: Breakdown into cytidine monophosphate and inorganic phosphate under acidic or enzymatic conditions.
Common Reagents and Conditions:
Phosphorylation: ATP, UMPK, aqueous medium, controlled pH and temperature.
Hydrolysis: Acidic conditions or specific nucleotidases.
Major Products:
Phosphorylation: Cytidine triphosphate (CTP).
Hydrolysis: Cytidine monophosphate and inorganic phosphate.
Scientific Research Applications
Trisodium cytidine 5’-diphosphate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of RNA and DNA.
Biology: Involved in the study of nucleotide metabolism and enzyme kinetics.
Medicine: Investigated for its role in neurological disorders and as a potential therapeutic agent.
Industry: Utilized in the production of nucleotide-based pharmaceuticals and biochemical reagents.
Mechanism of Action
Trisodium cytidine 5’-diphosphate exerts its effects by participating in nucleotide metabolism. It acts as a substrate for various enzymes, including UMPK and cytidylyltransferases, which are involved in the synthesis of RNA and DNA . The compound also plays a role in the regulation of cellular energy balance and signal transduction pathways .
Comparison with Similar Compounds
Structural Analog 1: [(2R,3S,4R,5R)-5-(4-Amino-5-methoxy-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl Dihydrogen Phosphate (CAS 76528-22-8)
Key Differences :
Implications :
Structural Analog 2: [[(2R,3R,5R)-5-(4-Amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] Phosphono Hydrogen Phosphate (CAS 50851-39-3)
Key Differences :
- Oxolane Modifications : The oxolane ring has 4,4-difluoro substituents and a single hydroxyl group.
- Phosphoryl Linkage: Includes a phosphono hydrogen phosphate group instead of a trisodium phosphate.
Implications :
Hypothetical Comparison Table
| Property | Target Compound | Analog 1 (CAS 76528-22-8) | Analog 2 (CAS 50851-39-3) |
|---|---|---|---|
| Pyrimidine Substituents | 4-amino, 2-oxo | 4-amino, 5-methoxy, 2-oxo | 4-amino, 2-oxo |
| Oxolane Modifications | 3,4-dihydroxy | 3,4-dihydroxy | 4,4-difluoro, 3-hydroxy |
| Phosphate Form | Trisodium salt | Dihydrogen phosphate | Phosphono hydrogen phosphate |
| Molecular Weight (g/mol) | ~500 (estimated) | 353.06 | ~550 (estimated) |
| Solubility | High (aqueous) | Moderate | Low to moderate |
| Enzymatic Stability | Moderate | Low (methoxy may reduce resistance) | High (fluorine enhances stability) |
Research Findings and Mechanistic Insights
- Analog 1’s 5-methoxy group may sterically hinder pairing, reducing efficacy in polymerase inhibition .
- Metabolic Stability : The trisodium salt’s solubility favors renal excretion, whereas Analog 2’s difluoro groups may slow metabolism, increasing bioavailability .
- Synthetic Challenges : Analog 1’s tert-butyldimethylsilyl and methoxy protections (as seen in ) complicate synthesis compared to the target compound’s simpler hydroxylation pattern .
Biological Activity
Trisodium [[5-(4-amino-2-oxo-1-pyrimidinyl)-3,4-dihydroxy-2-oxolanyl]methoxy-oxidophosphoryl] phosphate is a complex chemical compound with potential biological activities that warrant detailed investigation. This article focuses on its biological activity, including mechanisms of action, effects on cellular structures, and potential therapeutic applications.
The compound can be represented by the following molecular formula:
- Molecular Formula : C₁₃H₁₅N₄O₇PNa₃
- Molecular Weight : Approximately 381.5 g/mol
Trisodium phosphate (TSP), a component of the compound, has been shown to influence various biological processes through its alkaline properties. Studies indicate that TSP can disrupt cell membranes in bacteria, leading to cell death. The mechanism involves:
- Alkaline pH Effects : TSP treatment at high pH levels causes significant loss of membrane integrity in bacterial cells, particularly in Gram-negative bacteria like Salmonella Enteritidis .
- Cell Viability Reduction : Exposure to TSP correlates with decreased cell viability in a concentration-dependent manner. For instance, treatment with 2.5% TSP resulted in a 5-6 log reduction in colony-forming units (CFUs) within 20 minutes .
- Membrane Permeabilization : The compound facilitates the uptake of membrane-impermeant dyes, indicating compromised membrane integrity .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Case Studies
Several studies have explored the effects of TSP on microbial cells:
- Study on Salmonella Enteritidis :
- Human Health Assessment :
Research Findings
Recent research highlights the dual nature of trisodium phosphate's biological activity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
